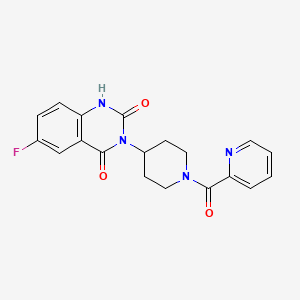
N-(2-ヒドロキシエチル)-3-メチル-1,2,4-チアジアゾール-5-カルボンアミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-hydroxyethyl)-3-methyl-1,2,4-thiadiazole-5-carboxamide: is a chemical compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a hydroxyethyl group and a carboxamide group attached to the thiadiazole ring
科学的研究の応用
Chemistry: N-(2-hydroxyethyl)-3-methyl-1,2,4-thiadiazole-5-carboxamide is used as a building block in the synthesis of more complex thiadiazole derivatives
Biology: In biological research, this compound has been studied for its potential antimicrobial and antifungal properties. It has shown activity against various bacterial and fungal strains, making it a candidate for the development of new antimicrobial agents.
Medicine: N-(2-hydroxyethyl)-3-methyl-1,2,4-thiadiazole-5-carboxamide has been investigated for its potential use in the treatment of certain diseases. Its derivatives have shown promise as anti-inflammatory and anticancer agents, with studies indicating their ability to inhibit the growth of cancer cells and reduce inflammation.
Industry: In the industrial sector, this compound is used as a precursor in the synthesis of specialty chemicals and materials. Its unique chemical structure makes it suitable for use in the development of new polymers and coatings with enhanced properties.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-hydroxyethyl)-3-methyl-1,2,4-thiadiazole-5-carboxamide typically involves the reaction of 3-methyl-1,2,4-thiadiazole-5-carboxylic acid with 2-aminoethanol. The reaction is carried out under reflux conditions in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the carboxamide bond. The reaction mixture is then neutralized and purified to obtain the desired product.
Industrial Production Methods: In an industrial setting, the production of N-(2-hydroxyethyl)-3-methyl-1,2,4-thiadiazole-5-carboxamide can be scaled up using continuous flow reactors. This method allows for better control of reaction parameters, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and improves the overall efficiency of the production process.
化学反応の分析
Types of Reactions: N-(2-hydroxyethyl)-3-methyl-1,2,4-thiadiazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The carboxamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The thiadiazole ring can undergo nucleophilic substitution reactions, where the sulfur or nitrogen atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic reagents such as alkyl halides or acyl chlorides can be used under basic conditions.
Major Products Formed:
Oxidation: Formation of N-(2-carboxyethyl)-3-methyl-1,2,4-thiadiazole-5-carboxamide.
Reduction: Formation of N-(2-aminoethyl)-3-methyl-1,2,4-thiadiazole-5-carboxamide.
Substitution: Formation of various substituted thiadiazole derivatives depending on the nucleophile used.
作用機序
The mechanism of action of N-(2-hydroxyethyl)-3-methyl-1,2,4-thiadiazole-5-carboxamide is primarily related to its ability to interact with specific molecular targets in biological systems. The hydroxyethyl and carboxamide groups allow the compound to form hydrogen bonds with enzymes and receptors, modulating their activity. In the case of its antimicrobial activity, the compound is believed to disrupt the cell membrane of bacteria and fungi, leading to cell death. For its anticancer properties, the compound may inhibit key signaling pathways involved in cell proliferation and survival, thereby reducing the growth of cancer cells.
類似化合物との比較
- N-(2-hydroxyethyl)ethylenediamine
- N-(2-hydroxyethyl)aziridine
- N-(2-hydroxyethyl)aniline
Comparison: Compared to other similar compounds, N-(2-hydroxyethyl)-3-methyl-1,2,4-thiadiazole-5-carboxamide stands out due to its unique thiadiazole ring structure. This structure imparts distinct chemical and biological properties, such as enhanced stability and specific interactions with biological targets. While other compounds like N-(2-hydroxyethyl)ethylenediamine and N-(2-hydroxyethyl)aziridine are primarily used in industrial applications, N-(2-hydroxyethyl)-3-methyl-1,2,4-thiadiazole-5-carboxamide has broader applications in medicine and biology due to its diverse biological activities.
特性
IUPAC Name |
N-(2-hydroxyethyl)-3-methyl-1,2,4-thiadiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O2S/c1-4-8-6(12-9-4)5(11)7-2-3-10/h10H,2-3H2,1H3,(H,7,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCFNRZJPTQCVRC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NSC(=N1)C(=O)NCCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N1-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-(2,4-difluorophenyl)oxalamide](/img/structure/B2457551.png)
![N-(4-methoxyphenyl)-1-phenyl-6-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2457552.png)
![3-[1-butyl-5-(morpholine-4-sulfonyl)-1H-1,3-benzodiazol-2-yl]propanoic acid](/img/structure/B2457553.png)
![1-benzyl-3,9-dimethyl-7-propyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2457557.png)

![N-(4-fluorobenzyl)-2-((3-(3-methoxybenzyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2457559.png)

![N-(3-methoxyphenyl)-2-{[4-(4-methylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide](/img/structure/B2457563.png)


![5-chloro-N-{[1-(4-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-2-methoxybenzamide](/img/structure/B2457567.png)


